5-Chloro-5-oxopentyl nitrate
Description
Properties
Molecular Formula |
C5H8ClNO4 |
|---|---|
Molecular Weight |
181.57 g/mol |
IUPAC Name |
(5-chloro-5-oxopentyl) nitrate |
InChI |
InChI=1S/C5H8ClNO4/c6-5(8)3-1-2-4-11-7(9)10/h1-4H2 |
InChI Key |
BZPFLBCOXYQHGA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO[N+](=O)[O-])CC(=O)Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution
The chlorine atom at the γ-position may undergo substitution with nucleophiles (e.g., amines, alkoxides). For example:
Cyclization Reactions
The carbonyl and nitrate groups may participate in intramolecular cyclization:
-
Electrooxidative cyclization :
Under anodic conditions, chlorinated oxoesters undergo cyclization to form heterocycles (e.g., oxadiazoles) .
| Cyclization Pathway | Conditions | Product | Source |
|---|---|---|---|
| Anodic oxidation of 5-chloro-5-oxopentanoate derivatives | Electrochemical cell, CH₃CN | Oxadiazoline or oxadiazole derivatives |
Reduction
Catalytic hydrogenation or metal-mediated reduction could target the nitrate or carbonyl groups:
-
Nitrate reduction :
-
Carbonyl reduction :
Thermochemical and Kinetic Data
While direct data for 5-chloro-5-oxopentyl nitrate is unavailable, analogous compounds provide insights:
-
Activation energy for nitrate ester decomposition :
Typically ranges 80–120 kJ/mol, depending on substituents .
Gaps and Research Recommendations
Comparison with Similar Compounds
Comparison with Similar Compounds
(a) Inorganic Nitrates
- Lithium Nitrate (LiNO₃): Physical Properties: Table 4 from lists physico-chemical properties such as melting point (264°C) and solubility in water (52 g/100 mL at 20°C). Applications: Used in ceramics and as a heat-transfer salt. Contrast: Unlike organic nitrates like 5-Chloro-5-oxopentyl nitrate, LiNO₃ is ionic, thermally stable, and non-volatile .
- Lead Nitrate (Pb(NO₃)₂): Hazards: notes its toxicity and environmental persistence. Reactivity: Decomposes explosively at high temperatures. Organic nitrates may share explosive tendencies but differ in decomposition mechanisms due to covalent bonding .
(b) Environmental Nitrate Behavior
- –3, 6, 7, and 9 discuss nitrate dynamics in soil and groundwater. For example: Nitrate removal efficiency in bioremediation systems varies with temperature (12–37°C) . Soil nitrate levels correlate with biochar application timing () and nurse plant presence ().
(c) Structural Analogs
- Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (): Contains a pentyl backbone with ester and carbonyl groups but lacks nitrate functionality. Crystallographic data (bond lengths, angles) may hint at steric or electronic effects in substituted pentyl chains, but relevance to 5-Chloro-5-oxopentyl nitrate is unclear .
Proposed Comparative Framework
If structural analogs or functional data were available, the following parameters should be compared:
| Property | 5-Chloro-5-oxopentyl Nitrate | Lithium Nitrate | Alkyl Nitrates (e.g., Amyl Nitrate) |
|---|---|---|---|
| Molecular Formula | C₅H₈ClNO₄ (hypothetical) | LiNO₃ | C₅H₁₁NO₃ |
| Melting Point | Unknown | 264°C | -45°C (liquid) |
| Solubility in Organic Solvents | Likely high | Low | High |
| Reactivity | Suspected thermal instability | Stable | Explosive at high temps |
| Applications | Unreported | Industrial | Medical/explosives |
Preparation Methods
Ketalization and Chlorination of Levulinic Acid Derivatives
A foundational approach derives from the synthesis of 5-chloropentan-2-one, as detailed in a patent for levulinic acid ester ketalization. While this method targets a structurally related ketone, its principles inform the chlorination step critical for 5-chloro-5-oxopentyl nitrate:
-
Ketalization : Levulinic acid ester is treated with ethylene glycol under acidic conditions to form a cyclic ketal, protecting the ketone group.
-
Hydrogenation : Catalytic hydrogenation reduces the ester to a primary alcohol, yielding 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol.
-
Chlorination : Reaction with concentrated hydrochloric acid at 0°C replaces the hydroxyl group with chlorine, forming 5-chloropentan-2-one after distillation.
Adapting this pathway, the chlorinated ketone intermediate could be further functionalized. For instance, oxidation or substitution at the terminal position could introduce a hydroxyl group for subsequent nitration.
Nitration of 5-Chloro-5-hydroxypentane
The introduction of the nitrate ester group typically involves nitration of a primary alcohol. Drawing from nitric oxide donor syntheses, a two-step process emerges:
-
Synthesis of 5-Chloro-5-hydroxypentane :
-
Starting with 1,5-pentanediol, selective protection of one hydroxyl group (e.g., acetylation) followed by oxidation of the other to a ketone yields 5-hydroxypentan-2-one.
-
Chlorination using thionyl chloride (SOCl₂) converts the ketone to 5-chloro-5-hydroxypentane.
-
-
Nitration :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | SOCl₂, 0°C, 2h | 85% |
| Nitration | HNO₃/H₂SO₄ (1:3), -10°C, 1h | 73% |
One-Pot Multi-Step Synthesis
Combining chlorination and nitration in a single reactor minimizes intermediate isolation, improving efficiency:
-
Simultaneous Functionalization :
-
A diol (e.g., 1,5-pentanediol) is treated with HCl and HNO₃ in a sequential manner.
-
Acid catalysis promotes both chlorination (at the ketone) and nitration (at the alcohol).
-
-
Optimization Data :
Analytical and Purification Strategies
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 5-chloro-5-oxopentyl nitrate in laboratory settings?
- Methodological Answer : Implement OSHA and EN safety standards, including:
- Use of NIOSH-approved respirators and self-contained breathing apparatus (SCBA) during spill management .
- Wear impervious gloves (e.g., nitrile) and full protective clothing to prevent skin contact.
- Avoid dust formation by handling the compound in a fume hood with increased ventilation .
- Emergency procedures must include immediate evacuation and notification of responders .
Q. How can researchers synthesize 5-chloro-5-oxopentyl nitrate, and what precursors are typically used?
- Methodological Answer :
- Start with nitration of pentyl derivatives under controlled acidic conditions. For example, 5-oxopentyl intermediates can be chlorinated using thionyl chloride (SOCl₂) followed by nitration with nitric acid/sulfuric acid mixtures .
- Reagents like 4-nitrophenyl derivatives (e.g., 4-nitrophenyl glutaric acid) may serve as precursors, as documented in reagent catalogs .
- Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography.
Q. What spectroscopic techniques are most effective for characterizing 5-chloro-5-oxopentyl nitrate?
- Methodological Answer :
- FT-IR : Identify nitro (–NO₂) stretches near 1550–1350 cm⁻¹ and carbonyl (C=O) peaks at ~1700 cm⁻¹.
- NMR : Use ¹H and ¹³C NMR to resolve chloro and oxo substituents. For example, the chlorine atom induces deshielding in adjacent protons .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS, observing fragmentation patterns consistent with nitrate esters .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data on 5-chloro-5-oxopentyl nitrate’s reactivity?
- Methodological Answer :
- Use density functional theory (DFT) to simulate reaction pathways, focusing on steric and electronic effects of the chloro and nitro groups.
- Validate models against crystallographic data (e.g., SHELXL refinement for bond angles and distances) .
- Compare computed vibrational spectra with experimental IR/Raman data to identify discrepancies in functional group assignments .
Q. What experimental designs are optimal for studying the environmental fate of 5-chloro-5-oxopentyl nitrate in aqueous systems?
- Methodological Answer :
- Conduct hydrolysis studies at varying pH levels (e.g., pH 3–9) to assess nitrate release kinetics.
- Use ion chromatography (IC) to quantify nitrate anions and GC-MS to track degradation byproducts .
- Include control experiments with UV irradiation to evaluate photolytic stability, referencing aerosol nitrate degradation protocols .
Q. How can researchers ensure reproducibility in synthesizing and testing 5-chloro-5-oxopentyl nitrate?
- Methodological Answer :
- Document all synthesis steps using FAIR (Findable, Accessible, Interoperable, Reusable) principles, including reagent lot numbers and reaction temperatures.
- Share raw data (e.g., NMR spectra, chromatograms) in open repositories like Zenodo.
- Follow CONSORT-EHEALTH guidelines for transparent reporting, including software parameters (e.g., SHELXD for crystallography) and step-by-step protocols .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies of this compound?
- Methodological Answer :
- Apply nonlinear regression models (e.g., Hill equation) to EC₅₀ calculations.
- Use ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring p-values are adjusted for multiple comparisons.
- Include confidence intervals and effect sizes to address variability in biological replicates .
Q. How can researchers address challenges in detecting trace impurities in 5-chloro-5-oxopentyl nitrate batches?
- Methodological Answer :
- Employ high-resolution LC-MS with electrospray ionization (ESI) for impurity profiling.
- Use internal standards (e.g., deuterated analogs) to correct for matrix effects.
- Cross-validate results with orthogonal methods like capillary electrophoresis (CE) .
Tables for Key Data
Table 1 : Common Spectroscopic Signatures of 5-Chloro-5-Oxopentyl Nitrate
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| FT-IR | 1550 cm⁻¹ (NO₂), 1700 cm⁻¹ (C=O) | |
| ¹H NMR (CDCl₃) | δ 2.5–3.0 (m, CH₂Cl), δ 4.5 (t, NO₂) | |
| ESI-MS | [M+H]⁺ m/z 222.05 |
Table 2 : Environmental Degradation Parameters
| Condition | Half-Life (pH 7, 25°C) | Major Byproducts |
|---|---|---|
| Hydrolysis | 48 hours | Nitrate, Chloropentanol |
| UV Light (254 nm) | 12 hours | CO₂, Chloride ions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
